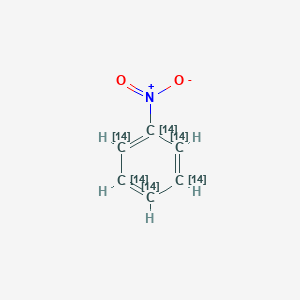
1,2,3,4,6,7-Hexabromo-dibenzo-dioxin
説明
1,2,3,4,6,7-Hexabromo-dibenzo-dioxin (HxBDD) is a halogenated organic compound that belongs to the family of dioxins. It is a highly toxic and persistent environmental pollutant that has gained significant attention in recent years due to its adverse effects on human health and the environment. HxBDD is formed as a byproduct of industrial processes, such as waste incineration, and has been found in various environmental compartments, including air, water, soil, and sediments.
作用機序
1,2,3,4,6,7-Hexabromo-dibenzo-dioxin exerts its toxic effects by binding to the aryl hydrocarbon receptor (AhR), a transcription factor that regulates the expression of genes involved in xenobiotic metabolism and immune function. Binding of 1,2,3,4,6,7-Hexabromo-dibenzo-dioxin to AhR leads to the activation of downstream signaling pathways, resulting in the induction of cytochrome P450 enzymes and the production of reactive oxygen species (ROS). ROS can cause oxidative damage to cellular components, including DNA, proteins, and lipids, leading to cell death and tissue damage.
生化学的および生理学的効果
1,2,3,4,6,7-Hexabromo-dibenzo-dioxin has been shown to have a wide range of biochemical and physiological effects, including developmental toxicity, immunotoxicity, neurotoxicity, and carcinogenicity. Exposure to 1,2,3,4,6,7-Hexabromo-dibenzo-dioxin during critical periods of development can lead to developmental abnormalities, such as reduced birth weight, skeletal malformations, and altered behavior. 1,2,3,4,6,7-Hexabromo-dibenzo-dioxin has also been shown to suppress immune function and cause neurobehavioral deficits in animal models. In addition, 1,2,3,4,6,7-Hexabromo-dibenzo-dioxin has been classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), based on its ability to cause tumors in animal models.
実験室実験の利点と制限
1,2,3,4,6,7-Hexabromo-dibenzo-dioxin is a highly toxic and persistent compound that requires careful handling and disposal. Its toxicity and persistence make it a valuable tool for studying the toxicological properties of dioxins and other POPs. However, the use of 1,2,3,4,6,7-Hexabromo-dibenzo-dioxin in lab experiments is limited by its high cost, low solubility, and potential for environmental contamination.
将来の方向性
Future research on 1,2,3,4,6,7-Hexabromo-dibenzo-dioxin should focus on its environmental fate and transport, as well as its effects on human health. Studies should also investigate the mechanisms of action of 1,2,3,4,6,7-Hexabromo-dibenzo-dioxin and its metabolites, as well as the potential for synergistic effects with other environmental pollutants. In addition, the development of alternative methods for synthesizing 1,2,3,4,6,7-Hexabromo-dibenzo-dioxin and other dioxins should be explored to reduce the environmental impact of their production.
Conclusion:
In conclusion, 1,2,3,4,6,7-Hexabromo-dibenzo-dioxin is a highly toxic and persistent environmental pollutant that has gained significant attention in recent years. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the environmental and health impacts of 1,2,3,4,6,7-Hexabromo-dibenzo-dioxin and other dioxins.
合成法
1,2,3,4,6,7-Hexabromo-dibenzo-dioxin is synthesized by the bromination of dibenzo-dioxin using a mixture of bromine and sulfuric acid. The reaction occurs at high temperature and produces a mixture of isomers, including 1,2,3,4,6,7-1,2,3,4,6,7-Hexabromo-dibenzo-dioxin, which is the most toxic isomer.
科学的研究の応用
1,2,3,4,6,7-Hexabromo-dibenzo-dioxin has been extensively studied for its toxicological properties and environmental fate. It is considered a persistent organic pollutant (POP) due to its long half-life in the environment and ability to bioaccumulate in living organisms. 1,2,3,4,6,7-Hexabromo-dibenzo-dioxin has been found in various environmental matrices, including air, water, soil, and sediments, and has been detected in human tissues and breast milk.
特性
IUPAC Name |
1,2,3,4,6,7-hexabromodibenzo-p-dioxin | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Br6O2/c13-3-1-2-4-10(5(3)14)20-12-9(18)7(16)6(15)8(17)11(12)19-4/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDHYIJHBJEYLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1OC3=C(O2)C(=C(C(=C3Br)Br)Br)Br)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Br6O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70908428 | |
| Record name | 1,2,3,4,6,7-Hexabromooxanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70908428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
657.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4,6,7-Hexabromo-dibenzo-dioxin | |
CAS RN |
103456-42-4 | |
| Record name | 1,2,3,4,6,7-Hexabromooxanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70908428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





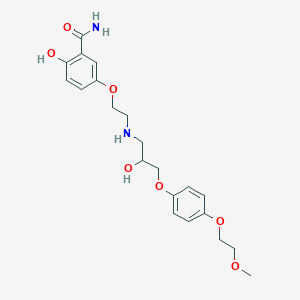

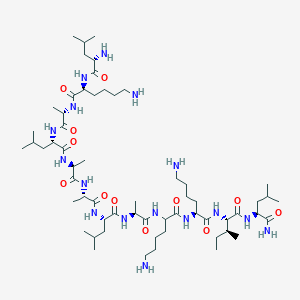
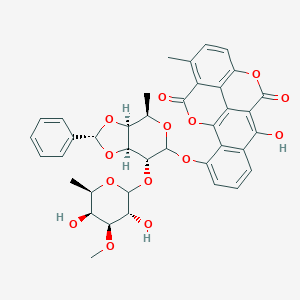

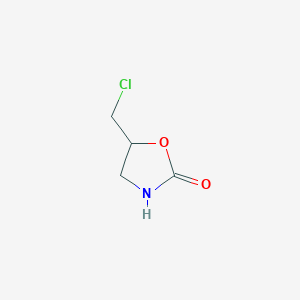




![(3Z)-2-(Diphenylacetyl)-3-[(2E)-ethylidenehydrazinylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B22427.png)
